2-Fluorocinnamaldehyde

Description

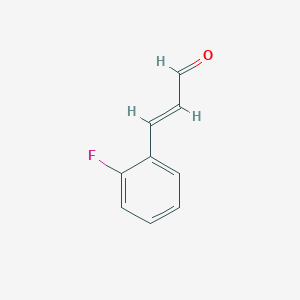

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(2-fluorophenyl)prop-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO/c10-9-6-2-1-4-8(9)5-3-7-11/h1-7H/b5-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMSYHZMJKDCFAK-HWKANZROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Fluorocinnamaldehyde

Introduction: The Strategic Role of Fluorine in Aldehyde Chemistry

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic scaffolds is a widely recognized strategy for modulating molecular properties. The unique electronegativity, size, and metabolic stability of fluorine can profoundly influence a compound's lipophilicity, binding affinity, and pharmacokinetic profile. 2-Fluorocinnamaldehyde, a halogenated aromatic aldehyde, represents a versatile building block that leverages these principles. Its utility stems from the combined reactivity of the α,β-unsaturated aldehyde and the electronic effects of the ortho-fluoro substituent on the phenyl ring. This guide provides an in-depth technical overview of this compound, from its fundamental properties and synthesis to its potential applications in research and development, tailored for scientists and professionals in the field.

Core Identification and Physicochemical Properties

The unambiguous identification of a chemical entity is paramount for regulatory compliance, procurement, and scientific communication. The primary identifier for this compound is its CAS (Chemical Abstracts Service) Registry Number.

Chemical Abstract Service Number: 149733-71-1 [1]

This unique numerical identifier ensures that researchers are referencing the identical chemical substance, specifically the (E)-isomer of 3-(2-fluorophenyl)prop-2-enal.

A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source(s) |

| CAS Number | 149733-71-1 | [1] |

| Synonyms | (E)-3-(2-Fluorophenyl)acrylaldehyde, (E)-3-(2-fluorophenyl)prop-2-enal | [1] |

| Molecular Formula | C₉H₇FO | N/A |

| Molecular Weight | 150.15 g/mol | N/A |

| Appearance | Expected to be a solid or oil, consistent with similar cinnamaldehyde derivatives. | N/A |

| Boiling Point | Not explicitly available; related cinnamaldehydes have high boiling points. | N/A |

| Solubility | Expected to be soluble in common organic solvents (e.g., ethanol, DMSO, acetone). | N/A |

Synthesis of this compound: The Claisen-Schmidt Condensation

The most direct and industrially scalable method for synthesizing cinnamaldehyde and its derivatives is the Claisen-Schmidt condensation . This reaction involves the base-catalyzed cross-aldol condensation between an aromatic aldehyde (which lacks α-hydrogens) and an aliphatic aldehyde or ketone. In the case of this compound, the synthesis proceeds via the reaction of 2-fluorobenzaldehyde with acetaldehyde.

The causality behind this choice of reaction is its efficiency and selectivity. Because 2-fluorobenzaldehyde has no α-hydrogens, it cannot self-condense. Acetaldehyde, possessing acidic α-hydrogens, readily forms an enolate in the presence of a base (like sodium hydroxide), which then acts as the nucleophile. The subsequent dehydration of the aldol addition product is driven by the formation of a highly conjugated system, yielding the stable α,β-unsaturated aldehyde.

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Claisen-Schmidt Condensation

The following is a representative, self-validating protocol for the synthesis of this compound.

-

Reaction Setup: To a stirred solution of 2-fluorobenzaldehyde (1.0 eq) in a suitable solvent such as ethanol, add acetaldehyde (1.5 eq). The use of an excess of the enolizable partner helps to drive the reaction to completion and minimize self-condensation of acetaldehyde.

-

Catalyst Addition: Slowly add an aqueous solution of sodium hydroxide (e.g., 10% w/v) dropwise to the reaction mixture at room temperature. The reaction is often exothermic, and cooling in an ice bath may be necessary to maintain a controlled temperature (20-25°C).

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The disappearance of the 2-fluorobenzaldehyde spot and the appearance of a new, less polar product spot indicates reaction progression.

-

Work-up and Isolation: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1M HCl). The product may precipitate out of the solution or can be extracted with an organic solvent like ethyl acetate.

-

Purification: The crude product is then washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. Further purification can be achieved by column chromatography or distillation to yield pure this compound.

Spectroscopic Characterization

The structural confirmation of the synthesized this compound is achieved through a combination of spectroscopic techniques. Below are the expected characteristic signals.

| Technique | Expected Observations |

| ¹H NMR | - Aldehydic Proton (CHO): A doublet in the downfield region (δ 9.5-10.5 ppm) due to coupling with the adjacent vinyl proton. - Vinyl Protons (-CH=CH-): Two doublets in the region of δ 6.5-8.0 ppm, showing characteristic trans coupling (J ≈ 16 Hz). - Aromatic Protons: A complex multiplet pattern between δ 7.0-7.8 ppm, characteristic of a substituted benzene ring. |

| ¹³C NMR | - Carbonyl Carbon (C=O): A signal in the highly deshielded region of δ 190-195 ppm. - Aromatic Carbon bonded to Fluorine (C-F): A doublet with a large coupling constant (¹JCF ≈ 250 Hz) in the aromatic region (δ 160-165 ppm).[2] - Other Aromatic and Vinyl Carbons: Signals in the δ 115-150 ppm range. The carbons ortho and para to the fluorine will show smaller C-F couplings.[2] |

| IR Spectroscopy | - C=O Stretch (Aldehyde): A strong, sharp absorption band around 1685-1710 cm⁻¹. Conjugation to the double bond and aromatic ring lowers the frequency from a typical aliphatic aldehyde.[3] - C=C Stretch (Alkene): A medium intensity band around 1620-1640 cm⁻¹. - C-F Stretch: A strong band in the fingerprint region, typically around 1200-1250 cm⁻¹. |

| Mass Spectrometry | - Molecular Ion (M⁺): A peak at m/z = 150.15, corresponding to the molecular weight of the compound. - Fragmentation: Characteristic fragmentation patterns would include the loss of -CHO (m/z 29) and other fragments corresponding to the stable aromatic structure. |

Applications in Drug Discovery and Development

While specific research on this compound is emerging, the applications of its isomer, 4-Fluorocinnamaldehyde, provide a strong rationale for its utility as a synthon in medicinal chemistry. Fluorinated cinnamaldehydes are valuable precursors for the synthesis of various heterocyclic compounds and other complex molecules.

A prominent example is the synthesis of thiosemicarbazone derivatives as potential urease inhibitors .[4] Urease is an enzyme that plays a key role in the pathogenesis of infections by Helicobacter pylori, which are linked to gastric ulcers.[4]

The general synthesis involves a condensation reaction between the fluorinated cinnamaldehyde and a substituted thiosemicarbazide.

Sources

An In-depth Technical Guide to the Physical Properties of 2-Fluorocinnamaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluorocinnamaldehyde, a halogenated aromatic aldehyde, presents a unique scaffold for synthetic chemistry and drug discovery. The strategic placement of a fluorine atom at the ortho-position of the phenyl ring significantly modulates the electronic and steric properties of the molecule, influencing its reactivity and potential biological activity. This technical guide provides a comprehensive examination of the core physical properties of this compound, complete with detailed experimental protocols, causality-driven explanations of methodological choices, and an overview of its relevance in scientific research.

Introduction: The Significance of Fluorination in Cinnamaldehyde Scaffolds

Cinnamaldehyde and its derivatives are a well-established class of compounds with diverse applications, ranging from flavor and fragrance to medicinal chemistry.[1] The introduction of a fluorine atom, a bioisostere for a hydrogen atom, can profoundly impact a molecule's pharmacokinetic and pharmacodynamic profile. Fluorination is a widely employed strategy in drug design to enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.[2][3] In the context of cinnamaldehyde, the ortho-fluoro substitution in this compound introduces a potent inductive effect and alters the conformational preferences of the molecule, making it a valuable intermediate for the synthesis of novel bioactive compounds.[4] Its applications are being explored in the development of new therapeutic agents, including urease inhibitors and anticancer agents.[1][5]

Core Physical and Chemical Properties

A precise understanding of the physical and chemical characteristics of this compound is paramount for its effective utilization in a laboratory setting. These properties dictate its behavior in different solvents, its stability, and the optimal conditions for its storage and handling.

| Property | Value | Source(s) |

| CAS Number | 149733-71-1 | [6][7][8] |

| Molecular Formula | C₉H₇FO | [6][7][8] |

| Molecular Weight | 150.15 g/mol | [6][8] |

| Appearance | Colorless to light yellow liquid | [6] |

| Boiling Point | 245.6 °C at 760 mmHg | [7] |

| Density | 1.138 g/cm³ | [7] |

| Refractive Index | 1.554 | [7] |

| Flash Point | 91.3 °C | [7] |

| Solubility | Insoluble in water. Expected to be soluble in common organic solvents such as ethanol, methanol, chloroform, and ethyl acetate. | [9] |

Experimental Protocols for Property Determination

The following sections detail standardized methodologies for the experimental determination of key physical properties of this compound.

Melting Point Determination (for solid derivatives)

While this compound is a liquid at room temperature, its derivatives are often solids. The melting point is a crucial indicator of purity.

Methodology:

-

Sample Preparation: A small quantity of the crystalline solid is finely ground and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, and the temperature is ramped at a controlled rate.

-

Observation: The temperatures at which the substance begins to melt and completely liquefies are recorded as the melting point range.

-

Rationale: A sharp melting point range (typically < 2 °C) is indicative of a pure compound. Impurities tend to broaden and depress the melting point range. A slow heating rate (~1-2 °C/min) is critical to ensure thermal equilibrium between the sample, the thermometer, and the heating block, leading to an accurate measurement.

Caption: Workflow for Melting Point Determination.

Solubility Assessment

Understanding the solubility profile of this compound is essential for reaction setup, purification, and formulation.

Methodology:

-

Solvent Selection: A range of solvents with varying polarities (e.g., water, ethanol, ethyl acetate, hexane) are chosen.

-

Qualitative Assessment: A small amount of this compound (e.g., 10 mg) is added to a test tube containing a small volume (e.g., 1 mL) of the solvent. The mixture is agitated, and the solubility is observed at room temperature.

-

Quantitative Determination (Isothermal Method): a. An excess of this compound is added to a known volume of the solvent in a sealed vial. b. The mixture is agitated at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached. c. The saturated solution is filtered to remove undissolved solid. d. The concentration of the solute in the filtrate is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent evaporation).

-

Rationale: This systematic approach provides both a quick qualitative overview and precise quantitative data on the solubility of the compound, which is critical for process development and optimization.

Caption: Workflow for Solubility Assessment.

Spectroscopic Characterization

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to provide key information about the proton environment in the molecule.

-

Aldehydic Proton (CHO): A singlet or a doublet with a small coupling constant is anticipated in the downfield region, typically between δ 9.5 and 10.5 ppm.

-

Vinylic Protons (-CH=CH-): Two doublets or doublets of doublets are expected in the region of δ 6.5-8.0 ppm, showing coupling to each other (trans coupling constant typically 15-18 Hz) and potentially smaller couplings to the aromatic protons.

-

Aromatic Protons: A complex multiplet pattern between δ 7.0 and 8.0 ppm is expected for the four protons on the fluorinated phenyl ring. The fluorine substitution will influence the chemical shifts and introduce additional splitting (H-F coupling).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will reveal the number of distinct carbon environments and will be influenced by the fluorine atom.

-

Carbonyl Carbon (C=O): A signal is expected in the highly deshielded region of δ 190-195 ppm.

-

Vinylic and Aromatic Carbons: Signals for the eight sp² hybridized carbons of the cinnamaldehyde backbone and the phenyl ring are expected between δ 110 and 165 ppm. The carbon directly bonded to the fluorine atom will appear as a doublet with a large one-bond C-F coupling constant. Other carbons in the aromatic ring will show smaller two- and three-bond C-F couplings.

Infrared (IR) Spectroscopy

The IR spectrum is a rapid method to identify the key functional groups present in the molecule.

-

C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1680-1700 cm⁻¹. Conjugation with the double bond and the aromatic ring shifts this band to a lower wavenumber compared to a saturated aldehyde.

-

C=C Stretch (Alkene and Aromatic): Medium to strong absorptions are anticipated in the 1580-1640 cm⁻¹ region.

-

C-H Stretch (Aldehyde): Two weak bands are characteristic for the aldehydic C-H stretch, typically found around 2720 cm⁻¹ and 2820 cm⁻¹.

-

C-F Stretch: A strong absorption band is expected in the region of 1200-1300 cm⁻¹ for the aryl-fluorine bond.

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at an m/z corresponding to the molecular weight of this compound (150.15).

-

Fragmentation Pattern: Common fragmentation pathways for cinnamaldehydes include the loss of the formyl radical (-CHO), leading to a fragment at m/z 121, and cleavage of the vinylic bond.

Safety, Handling, and Storage

Proper handling and storage of this compound are crucial to ensure laboratory safety and maintain the integrity of the compound.

-

Safety Precautions: this compound is expected to be an irritant to the skin, eyes, and respiratory tract.[10] It is also flammable.[4] All handling should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn.

-

Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[4] It should be stored away from strong oxidizing agents.

Conclusion

This technical guide has provided a detailed overview of the essential physical properties of this compound. The strategic incorporation of fluorine in this cinnamaldehyde scaffold offers significant potential for the development of novel molecules in medicinal chemistry and other fields. A thorough understanding of its physical characteristics, as outlined in this document, is fundamental for its successful application in research and development.

References

- Cixiang. (n.d.). This compound 99% Light Yellow Liquid.

- Islam, M., et al. (2024). Design, synthesis, in vitro, and in silico studies of 4-fluorocinnamaldehyde based thiosemicarbazones as urease inhibitors. Scientific Reports, 14(1), 1-18.

- BenchChem. (2025). A Comparative Guide to the Medicinal Chemistry Applications of 2-Chloro-6-fluorobenzaldehyde. Retrieved from a hypothetical BenchChem technical document.

- Fluorochem. (2024). Safety Data Sheet - 4-(PHENYLAMINO)BENZALDEHYDE.

- Zhou, Y., et al. (2016). An overview on the applications of fluorine in medicinal chemistry. Future Medicinal Chemistry, 8(11), 1247-1265.

- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.

- Fisher Scientific. (n.d.). Safety Data Sheet - 2-Fluorobenzaldehyde. Provides solubility information for a structurally similar compound.

- ChemicalBook. (n.d.). 2-Fluorobenzaldehyde(446-52-6) 1H NMR spectrum.

- Abdel-Maksoud, M. S., et al. (2023). Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents. Molecules, 28(15), 5764.

Sources

- 1. Design, synthesis, in vitro, and in silico studies of 4-fluorocinnamaldehyde based thiosemicarbazones as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Design, synthesis, in vitro, and in silico studies of 4-fluorocinnamaldehyde based thiosemicarbazones as urease inhibit… [ouci.dntb.gov.ua]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. 2-Fluorobenzaldehyde(446-52-6) 1H NMR spectrum [chemicalbook.com]

A Comprehensive Technical Guide to 2-Fluorocinnamaldehyde: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry and organic synthesis, fluorinated compounds have garnered significant attention due to the unique physicochemical properties imparted by the fluorine atom. The strategic incorporation of fluorine can modulate a molecule's metabolic stability, binding affinity, and lipophilicity, making it a valuable tool in drug design.[1][2] 2-Fluorocinnamaldehyde, a halogenated aromatic aldehyde, represents a key building block in the synthesis of a variety of complex organic molecules with potential therapeutic applications. This in-depth technical guide provides a comprehensive overview of the molecular characteristics, synthesis, spectroscopic profile, and potential applications of this compound, offering a critical resource for professionals in the field.

Molecular and Physicochemical Profile

A thorough understanding of the fundamental properties of this compound is essential for its effective utilization in research and development.

Molecular Structure:

This compound possesses the chemical formula C₉H₇FO and a molecular weight of 150.15 g/mol .[3][4] The structure features a benzene ring substituted with a fluorine atom at the ortho position relative to a propenal side chain. This substitution pattern significantly influences the molecule's reactivity and electronic properties.

Physicochemical Properties:

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₇FO | [3][4] |

| Molecular Weight | 150.15 g/mol | [3][4] |

| CAS Number | 149733-71-1 | [3][4] |

| Boiling Point | 245.6°C at 760 mmHg | [3] |

| Density | 1.138 g/cm³ | [3] |

| Flash Point | 91.3°C | [3] |

| Refractive Index | 1.554 | [3] |

| Vapor Pressure | 0.0284 mmHg at 25°C | [3] |

These properties indicate that this compound is a relatively high-boiling liquid with moderate flammability. Its density suggests it is slightly heavier than water.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through a Claisen-Schmidt condensation reaction. This well-established method involves the base-catalyzed reaction of 2-fluorobenzaldehyde with acetaldehyde.

Experimental Protocol: Claisen-Schmidt Condensation

Materials:

-

2-Fluorobenzaldehyde

-

Acetaldehyde

-

Sodium hydroxide (or other suitable base)

-

Ethanol (or other suitable solvent)

-

Water

-

Dichloromethane (or other suitable extraction solvent)

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: A solution of sodium hydroxide in water and ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Aldehyde Addition: 2-Fluorobenzaldehyde is added to the cooled basic solution.

-

Acetaldehyde Addition: Acetaldehyde is then added dropwise to the reaction mixture while maintaining the low temperature. The slow addition is crucial to control the exothermic reaction and prevent self-condensation of acetaldehyde.

-

Reaction Monitoring: The reaction is stirred at a low temperature for a specified period, and its progress is monitored by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, the mixture is neutralized with a dilute acid (e.g., HCl).

-

Extraction: The aqueous layer is extracted with an organic solvent such as dichloromethane.

-

Drying and Evaporation: The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be further purified by vacuum distillation or column chromatography.

The causality behind these steps lies in the generation of an enolate from acetaldehyde by the base, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-fluorobenzaldehyde. The subsequent dehydration of the aldol addition product yields the α,β-unsaturated aldehyde, this compound.

Synthesis Workflow Diagram:

Caption: Workflow for the spectroscopic characterization of this compound.

Applications in Medicinal Chemistry and Drug Development

This compound serves as a versatile precursor for the synthesis of various biologically active compounds. The presence of the fluorine atom can enhance the pharmacological properties of the resulting molecules. [1][5]

Precursor for Heterocyclic Compounds

The aldehyde functionality and the double bond in this compound make it an ideal starting material for the synthesis of a wide range of heterocyclic compounds, such as pyrazolines, isoxazoles, and pyrimidines. Many of these heterocyclic scaffolds are known to exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. [6]

Synthesis of Biologically Active Derivatives

Derivatives of cinnamaldehyde have been reported to possess various biological activities. For instance, thiosemicarbazone derivatives of 4-fluorocinnamaldehyde have shown potent urease inhibitory activity, which is relevant for the treatment of ulcers caused by Helicobacter pylori. [7][8]Similar derivatives of this compound could be synthesized and evaluated for a range of biological targets. The 2-fluoro substitution may lead to altered binding interactions and pharmacokinetic profiles compared to other isomers.

Potential as a Pharmacophore

The α,β-unsaturated aldehyde moiety is a known Michael acceptor and can react with nucleophilic residues in biological macromolecules. This reactivity can be harnessed in the design of covalent inhibitors. The fluorine substitution can modulate the electrophilicity of the β-carbon, thereby fine-tuning the reactivity and selectivity of the compound towards its target.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific safety data sheet (SDS) for this compound is not widely available, data for the closely related 2-fluorobenzaldehyde provides valuable guidance.

Hazard Identification:

-

Flammability: this compound is a combustible liquid. Keep away from heat, sparks, and open flames. [3]* Irritation: Based on data for 2-fluorobenzaldehyde, it is likely to be an irritant to the skin, eyes, and respiratory tract. [9]* Toxicity: The toxicity profile of this compound has not been extensively studied. However, related unsaturated aldehydes can be toxic if ingested, inhaled, or absorbed through the skin. [10][11] Recommended Handling Procedures:

-

Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and bases.

-

Spill Response: In case of a spill, absorb with an inert material and dispose of it as hazardous waste. Avoid generating dust or vapors.

Conclusion

This compound is a valuable and versatile building block in organic synthesis with significant potential in the field of drug discovery and development. Its unique combination of a reactive propenal side chain and a fluorine-substituted aromatic ring provides a platform for the creation of novel molecules with diverse biological activities. A thorough understanding of its physicochemical properties, synthetic routes, and spectroscopic characteristics, coupled with stringent safety protocols, is paramount for its successful application in the laboratory. This technical guide serves as a foundational resource for researchers and scientists seeking to explore the potential of this compound in their synthetic and medicinal chemistry endeavors.

References

- Electronic Supplementary Information. The Royal Society of Chemistry.

- Islam, M., Ullah, S., Khan, A., et al. (2024). Design, synthesis, in vitro, and in silico studies of 4-fluorocinnamaldehyde based thiosemicarbazones as urease inhibitors. Scientific Reports, 14(1), 609.

- 2-Fluoro-4-hydroxybenzaldehyde. PubChem.

- Safe Handling of Hazardous Drugs. Duke University Safety Manual.

- Design, synthesis, in vitro, and in silico studies of 4-fluorocinnamaldehyde based thiosemicarbazones as urease inhibitors. PubMed.

- Guide to the Safe Handling of Enzymes. Amano Enzyme Inc..

- Preparation method of 2-fluoro-5-bromobenzaldehyde. Google Patents.

- Physicochemical properties of the cinnamaldehyde. ResearchGate.

- Table of Characteristic IR Absorptions. Northern Illinois University.

- Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. PMC.

- 13C NMR of Fluorinated Organics. University of Ottawa NMR Facility Blog.

- 2-Fluorobenzaldehyde. SYNTHETIKA.

- Islam, M., et al. (2023). Synthesis and biological evaluation of 2-nitrocinnamaldehyde derived thiosemicarbazones as urease inhibitors. Journal of Molecular Structure, 1284, 135387.

- o-Fluorobenzaldehyde. PubChem.

- Design, synthesis, in vitro, and in silico studies of 4-fluorocinnamaldehyde based thiosemicarbazones as urease inhibitors. ResearchGate.

- Physicochemical properties of 2'-benzoyloxycinnamaldehyde. PubMed.

- 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.

- Filler, R. (2009). Fluorine in medicinal chemistry: a century of progress and a 60-year retrospective of selected highlights. Future Medicinal Chemistry, 1(5), 777-791.

- TOX-76: Toxicity Studies of 2,4-Decadienal (CASRN 25152-84-5) Administered by Gavage to F344/N Rats and B6C3F1 Mice. National Toxicology Program.

- Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

- So, M., et al. (2012). Concise synthesis of 2-benzazepine derivatives and their biological activity. The Journal of Organic Chemistry, 77(8), 4017-4028.

- NTP toxicity studies of toxicity studies of 2,4-decadienal (CAS No. 25152-84-5) administered by gavage to F344/N Rats and B6C3F1 mice. PubMed.

- Health effects of amines and derivatives associated with CO2 capture. Norwegian Institute of Public Health.

- Safe-handling of Novozymes microbial products. Novozymes.

- Synthesis, characterization and biological evaluations of 2-(4-substituted phenyl)-N'-[(E)-(5-substituted furan-2-yl)methylidene]-1H-benzimidazole-5-carbohydrazide derivatives. Der Pharma Chemica.

- Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. MDPI.

- Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen. Royal Society of Chemistry.

- 1H NMR Chemical Shifts. Organic Chemistry Data & Info.

- INFRARED REFERENCE SPECTRA. Pharmaceuticals and Medical Devices Agency.

- Typical IR Absorption Frequencies For Common Functional Groups. Northern Illinois University.

- 2: Chemical and Physical properties of Pr. ResearchGate.

Sources

- 1. Fluorine in medicinal chemistry: a century of progress and a 60-year retrospective of selected highlights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | 149733-71-1 [chemnet.com]

- 4. This compound | 149733-71-1 [m.chemicalbook.com]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. rsc.org [rsc.org]

- 8. Design, synthesis, in vitro, and in silico studies of 4-fluorocinnamaldehyde based thiosemicarbazones as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. synthetikaeu.com [synthetikaeu.com]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. NTP toxicity studies of toxicity studies of 2,4-decadienal (CAS No. 25152-84-5) administered by gavage to F344/N Rats and B6C3F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 2-Fluorocinnamaldehyde

This guide provides an in-depth analysis of the spectroscopic data for 2-Fluorocinnamaldehyde (2-FCA), a key intermediate in the synthesis of various pharmaceutical and specialty chemical products. A thorough understanding of its spectroscopic signature is paramount for researchers, scientists, and drug development professionals to ensure structural integrity, monitor reaction progress, and verify purity. This document moves beyond a simple data repository, offering insights into the causal relationships between molecular structure and spectral features, grounded in established scientific principles.

Introduction: The Molecular Portrait of this compound

This compound, with the chemical formula C₉H₇FO, is an α,β-unsaturated aromatic aldehyde. Its structure consists of a benzene ring substituted with a fluorine atom at the ortho position, attached to a propenal side chain. The trans (or E) isomer is typically the more stable and common form.

The electronic interplay between the fluorine atom, the aromatic ring, the conjugated π-system of the alkene, and the carbonyl group creates a unique spectroscopic fingerprint. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating this structure. Each technique probes different aspects of the molecule's constitution, and together they provide a comprehensive and validated structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By observing the behavior of atomic nuclei in a magnetic field, we can map out the connectivity and chemical environment of each atom. For 2-FCA, both ¹H and ¹³C NMR are crucial, with the fluorine atom providing an additional layer of diagnostic information through heteronuclear coupling.

Proton (¹H) NMR Spectroscopy

Theoretical Principles: In ¹H NMR of 2-FCA, we expect to see distinct signals for the aldehydic proton, the two vinylic (alkene) protons, and the four protons of the aromatic ring. The chemical shift (δ) of each proton is influenced by its local electronic environment. The coupling constant (J), which describes the interaction between neighboring non-equivalent protons, provides information about the connectivity and stereochemistry. The presence of the fluorine atom introduces additional splitting (JHF coupling) for nearby protons, a key diagnostic feature.

Experimental Protocol: Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the 2-FCA sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.

-

Instrumentation: Acquire the spectrum on a Fourier Transform NMR spectrometer, typically operating at a frequency of 300 MHz or higher for better resolution.

-

Acquisition Parameters: Standard acquisition parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and the collection of 16-32 scans to ensure a good signal-to-noise ratio.

-

Referencing: The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

Caption: Workflow for ¹H NMR Spectroscopy.

Data Interpretation & Summary: The trans configuration of the double bond is confirmed by the large coupling constant (~16 Hz) between the vinylic protons H-β and H-α. The aldehydic proton (H-α) is coupled to the adjacent vinylic proton (H-β), appearing as a doublet. The aromatic region shows complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) couplings.

| Proton Assignment | Approx. Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant(s) (J, Hz) |

| Aldehyde (-CHO) | 9.7 - 9.8 | Doublet (d) | JHα-Hβ ≈ 7.5 |

| H-β | 7.6 - 7.7 | Doublet (d) | JHβ-Hα ≈ 16.0 |

| Aromatic (H-6) | 7.8 - 7.9 | Multiplet (m) | H-H and H-F couplings |

| Aromatic (H-3, H-4, H-5) | 7.1 - 7.6 | Multiplet (m) | H-H and H-F couplings |

| H-α | 6.7 - 6.8 | Doublet of Doublets (dd) | JHα-Hβ ≈ 16.0, JHα-CHO ≈ 7.5 |

Note: Data are representative and can vary based on solvent and spectrometer frequency. Data for the aromatic region is estimated based on known spectra of 2-fluorobenzaldehyde[1][2] and cinnamaldehyde derivatives.

Carbon-¹³ (¹³C) NMR Spectroscopy

Theoretical Principles: ¹³C NMR spectroscopy provides a map of the carbon framework. Key signals include the aldehyde carbonyl carbon, two sp² alkene carbons, and six sp² aromatic carbons. The carbon directly bonded to the fluorine atom (C-2) will show a large one-bond coupling constant (¹JCF), appearing as a doublet. Other nearby carbons will show smaller two-, three-, or four-bond couplings (ⁿJCF), which is a powerful tool for assigning the aromatic signals.

Experimental Protocol: Data Acquisition

-

Sample Preparation: A more concentrated sample (20-50 mg in ~0.6 mL of solvent) is typically used for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

Instrumentation: The spectrum is acquired on the same FT-NMR spectrometer.

-

Acquisition Parameters: A standard ¹³C experiment involves proton decoupling (e.g., broadband decoupling) to simplify the spectrum, resulting in singlets for each unique carbon. A larger number of scans (e.g., 256 or more) is often required.

-

Advanced Techniques: Two-dimensional NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) can be used to correlate each carbon with its directly attached proton(s), greatly aiding in definitive assignments[3][4].

Caption: Workflow for ¹³C NMR Spectroscopy.

Data Interpretation & Summary: The aldehyde carbon is the most deshielded, appearing furthest downfield. The C-F bond causes a significant downfield shift and a large doublet splitting for C-2.

| Carbon Assignment | Approx. Chemical Shift (δ, ppm) | Key Feature / Coupling |

| Aldehyde (C=O) | 192 - 194 | Downfield, characteristic of α,β-unsaturated aldehydes[5]. |

| C-2 (C-F) | 161 - 164 | Doublet, large ¹JCF (~255 Hz). |

| C-β | 150 - 153 | Alkene carbon, deshielded by conjugation. |

| Aromatic (C-4) | 134 - 136 | Deshielded due to position relative to substituents. |

| Aromatic (C-6) | 130 - 132 | |

| C-α | 128 - 130 | Alkene carbon, shielded relative to C-β. |

| Aromatic (C-1) | 124 - 126 | Doublet, ²JCF coupling. |

| Aromatic (C-5) | 124 - 125 | |

| Aromatic (C-3) | 116 - 117 | Doublet, ²JCF coupling. |

Note: Chemical shifts are estimated based on data for 2-fluorobenzaldehyde[6][7] and general values for unsaturated aldehydes[8]. C-F coupling constants can be diagnostic for assignment.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Theoretical Principles: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to specific vibrational modes of its chemical bonds.[9][10] It is an excellent technique for the rapid identification of functional groups. For 2-FCA, the most prominent and diagnostic peaks will be from the carbonyl (C=O), alkene (C=C), aromatic ring, and C-F bond vibrations.

Experimental Protocol: Data Acquisition

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory, is commonly used. ATR allows for the direct analysis of a small amount of the neat liquid or solid sample with minimal preparation.

-

Sample Application: A single drop of liquid 2-FCA or a small amount of the solid is placed directly onto the ATR crystal.

-

Data Collection: A background spectrum of the empty ATR crystal is collected first. Then, the sample spectrum is recorded. The instrument software automatically ratios the sample spectrum against the background to produce the final transmittance or absorbance spectrum. The typical range scanned is 4000 to 400 cm⁻¹.

Caption: Workflow for ATR-FTIR Spectroscopy.

Data Interpretation & Summary: The IR spectrum is dominated by a very strong, sharp peak for the C=O stretch. Its position is lowered from a typical saturated aldehyde (~1725 cm⁻¹) due to conjugation with the C=C double bond and the aromatic ring.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~3060 | Medium-Weak | Aromatic & Vinylic C-H Stretch |

| ~2820, ~2720 | Weak | Aldehydic C-H Stretch (Fermi doublet)[9] |

| 1680 - 1700 | Strong, Sharp | Conjugated Aldehyde C=O Stretch[10][11] |

| 1620 - 1640 | Medium-Strong | Alkene C=C Stretch[11] |

| 1570 - 1600 | Medium | Aromatic C=C Ring Stretch |

| 1200 - 1250 | Strong | Aromatic C-F Stretch |

| ~975 | Strong | trans-Alkene C-H Out-of-Plane Bend |

| ~760 | Strong | ortho-Disubstituted Benzene C-H Out-of-Plane Bend |

Note: Peak positions are based on typical values for cinnamaldehyde[12] and other substituted aldehydes[13][14].

Mass Spectrometry (MS): Determining Mass and Fragmentation

Theoretical Principles: Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. In Electron Ionization (EI) MS, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The highest m/z peak of significant intensity is often the molecular ion (M⁺•), which corresponds to the molecular weight of the compound (150.15 g/mol for C₉H₇FO). The fragmentation pattern provides a "fingerprint" that can confirm the structure.

Experimental Protocol: Data Acquisition

-

Sample Introduction: The sample is typically introduced via Gas Chromatography (GC-MS) for volatile compounds like 2-FCA. This separates the sample from impurities before it enters the mass spectrometer. Alternatively, direct infusion can be used.

-

Ionization: In the ion source (e.g., EI source), the molecules are ionized, typically at 70 eV.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

-

Detection: An electron multiplier or similar detector records the abundance of each ion, generating the mass spectrum.

Caption: Workflow for GC-MS Analysis.

Data Interpretation & Summary: The mass spectrum of 2-FCA will show a clear molecular ion peak at m/z 150. Key fragmentation pathways include the loss of the aldehyde group and cleavage of the propenal chain.

| m/z Value | Proposed Fragment | Structural Identity |

| 150 | [C₉H₇FO]⁺• | Molecular Ion (M⁺•) |

| 149 | [C₉H₆FO]⁺ | [M-H]⁺ |

| 121 | [C₈H₆F]⁺ | [M-CHO]⁺ |

| 109 | [C₇H₆F]⁺ | Fluorotropylium ion |

| 91 | [C₇H₇]⁺ | Tropylium ion (loss of F and C₂H₂O) |

Note: Fragmentation patterns are predicted based on the known behavior of aromatic aldehydes and cinnamaldehyde derivatives[15]. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecular ion and its fragments with high accuracy[16].

Conclusion

The spectroscopic characterization of this compound is a multi-faceted process that provides a wealth of structural information. ¹H and ¹³C NMR define the carbon-hydrogen framework and confirm stereochemistry, with C-F coupling serving as a critical diagnostic tool. IR spectroscopy rapidly confirms the presence of key functional groups, particularly the conjugated aldehyde. Finally, mass spectrometry verifies the molecular weight and reveals characteristic fragmentation patterns that corroborate the overall structure. By integrating the data from these orthogonal techniques, researchers can confidently ascertain the identity, purity, and structural integrity of this compound, ensuring its suitability for downstream applications in research and development.

References

- The Royal Society of Chemistry. (2016).

- Jäger, M., et al. (2016). Structure determination of trans-cinnamaldehyde by broadband microwave spectroscopy. Physical Chemistry Chemical Physics, 18(23), 15458-15464. [Link]

- ResearchGate. (n.d.). Structure determination of trans-cinnamaldehyde by broadband microwave spectroscopy. [Link]

- Supporting Information. (n.d.).

- Sangule, O. T. (2023). Synthesis, Spectroscopic Characterization, and Analytical Applications of Cinnamaldehyde Thiosemicarbazone and Its Fe(III) Complex in Environmental Water Analysis.

- Wikipedia. (n.d.). Cinnamaldehyde. [Link]

- ResearchGate. (n.d.). FT-IR spectra of p-methoxy cinnamaldehyde (a), 2-aminobenzimidazole (b).... [Link]

- Al-Hussain, S. A., & Al-Amery, M. H. K. (2022). DFT Study of the Molecular Structure, Conformational Preference, Spectroscopic and Vibrational Analysis of Cinnamic Acid and Cinnamaldehyd. Boletín de la Sociedad Química de México, 16(1). [Link]

- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

- Shah, S. S. A., et al. (2024). Design, synthesis, in vitro, and in silico studies of 4-fluorocinnamaldehyde based thiosemicarbazones as urease inhibitors. Scientific Reports, 14(1), 123. [Link]

- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]

- Sadek, M. M., & El-Sadek, M. E. (1986). A complete proton and carbon-13 NMR analysis of fluocinonide, a fluorinated corticosteroid. Steroids, 48(3-4), 267-77. [Link]

- ResearchGate. (n.d.). 2D-NMR HSQC spectra with 13 C (f2) and 1 H (f1) chemical shifts.... [Link]

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

- SpectraBase. (n.d.). 2-Fluorobenzaldehyde - Optional[13C NMR] - Chemical Shifts. [Link]

- Chemistry LibreTexts. (2021). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

- Shah, S. S. A., et al. (2024). Design, synthesis, in vitro, and in silico studies of 4-fluorocinnamaldehyde based thiosemicarbazones as urease inhibitors. PubMed. [Link]

- Coon, J. J., et al. (2008). Sub-part-per-million precursor and product mass accuracy for high-throughput proteomics on an electron transfer dissociation-enabled orbitrap mass spectrometer. Analytical Chemistry, 80(21), 8274-81. [Link]

- ResearchGate. (n.d.). Relevant 1 H NMR chemical shift values (δ in ppm) for HL 1 and HL 2 and their complexes in CD2Cl2. [Link]

- Reusch, W. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]

- ResearchGate. (n.d.).

- NIST WebBook. (n.d.). α-Chlorocinnamaldehyde. [Link]

- NIST WebBook. (n.d.). 2-Propenal, 3-phenyl-. [Link]

Sources

- 1. 2-Fluorobenzaldehyde(446-52-6) 1H NMR [m.chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 2-Fluorobenzaldehyde(446-52-6) 13C NMR spectrum [chemicalbook.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Cinnamaldehyde - Wikipedia [en.wikipedia.org]

- 12. 2-Propenal, 3-phenyl- [webbook.nist.gov]

- 13. researchgate.net [researchgate.net]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. α-Chlorocinnamaldehyde [webbook.nist.gov]

- 16. Sub-part-per-million precursor and product mass accuracy for high-throughput proteomics on an electron transfer dissociation-enabled orbitrap mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-Fluorocinnamaldehyde

Abstract

2-Fluorocinnamaldehyde is a valuable aromatic aldehyde featuring both a fluorine substituent and an α,β-unsaturated carbonyl moiety. This unique combination of functional groups makes it a critical building block in medicinal chemistry and materials science, notably in the synthesis of specialized thiosemicarbazones and other bioactive heterocycles.[1][2][3] The strategic introduction of a fluorine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability and binding affinity.[4][5] This guide provides an in-depth exploration of the primary synthetic methodologies for this compound, designed for researchers, chemists, and drug development professionals. It moves beyond simple procedural outlines to dissect the underlying chemical principles, offering a comparative analysis of key synthetic routes and providing detailed, field-tested protocols.

Strategic Approaches to Synthesis: A Retrosynthetic Analysis

The core structure of this compound consists of a 2-fluorophenyl group connected to a propenal fragment. Retrosynthetic analysis reveals two primary bond disconnections that inform the most logical synthetic strategies:

-

Cα-Cβ Bond Disconnection: This is the most intuitive approach, suggesting a condensation reaction. It disconnects the molecule into 2-fluorobenzaldehyde and a two-carbon acetaldehyde equivalent. This strategy is realized through base-catalyzed aldol-type reactions.

-

Aryl-Cα Bond Disconnection: This approach involves forming the bond between the aromatic ring and the α-carbon of the cinnamaldehyde system. This is characteristic of modern cross-coupling reactions, such as the Heck reaction, which would couple a 2-fluoroaryl species with an acrolein derivative.

This guide will focus on the three most prevalent and practical realizations of these strategies: the Claisen-Schmidt Condensation, the Wittig Reaction, and the Heck Reaction.

Synthetic Methodology I: The Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a robust and widely used variant of the crossed aldol condensation. It involves the reaction of an aromatic aldehyde lacking α-hydrogens (like 2-fluorobenzaldehyde) with an enolizable aldehyde or ketone (like acetaldehyde).[6][7] This specificity prevents self-condensation of the aromatic aldehyde, leading to a cleaner reaction profile and making it a highly reliable method for synthesizing cinnamaldehydes.

Causality and Mechanistic Insight

The reaction proceeds via a base-catalyzed mechanism. The base (e.g., NaOH) selectively deprotonates the α-carbon of acetaldehyde, which possesses acidic protons, to form a nucleophilic enolate. 2-Fluorobenzaldehyde, lacking α-protons, cannot form an enolate and thus serves exclusively as the electrophile. The enolate attacks the electrophilic carbonyl carbon of 2-fluorobenzaldehyde. The resulting aldol addition product, a β-hydroxy aldehyde, readily undergoes base-catalyzed dehydration to yield the thermodynamically stable, conjugated α,β-unsaturated aldehyde, this compound.[7]

Caption: Mechanism of the Claisen-Schmidt condensation for this compound synthesis.

Synthetic Methodology II: The Wittig Reaction

The Wittig reaction is a cornerstone of alkene synthesis, offering exceptional control over the position of the newly formed double bond.[8][9][10] It facilitates the coupling of a carbonyl compound (an aldehyde or ketone) with a phosphorus ylide (a Wittig reagent) to produce an alkene and a phosphine oxide byproduct.[11] For the synthesis of this compound, this involves reacting 2-fluorobenzaldehyde with a formylmethylene triphenylphosphorane ylide.

Expertise in Practice: Ylide Generation and Stereochemistry

The Wittig reagent is typically prepared in situ. The process begins with the formation of a phosphonium salt, for example, from the reaction of triphenylphosphine with a 2-haloacetaldehyde equivalent. This salt is then deprotonated with a strong base (e.g., n-BuLi, NaH) to generate the nucleophilic ylide.

A key consideration is the nature of the ylide. Stabilized ylides (containing electron-withdrawing groups) are less reactive and generally lead to the (E)-alkene isomer as the major product. Non-stabilized ylides (with alkyl substituents) are more reactive and typically yield the (Z)-alkene.[8] For cinnamaldehyde synthesis, the ylide is semi-stabilized, often resulting in a mixture of isomers, though the (E)-isomer is generally favored due to thermodynamic stability. The driving force for the reaction is the formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide.[8]

Caption: General workflow for the Wittig synthesis of this compound.

Synthetic Methodology III: The Mizoroki-Heck Reaction

The Mizoroki-Heck reaction is a powerful palladium-catalyzed C-C coupling reaction between an unsaturated halide (or triflate) and an alkene.[12] It provides a modern, versatile alternative for synthesizing substituted alkenes.[13][14] To produce this compound, this route would typically involve coupling a 2-fluoroaryl halide (e.g., 2-fluoroiodobenzene) with acrolein in the presence of a palladium catalyst and a base.

The Catalytic Cycle: A Self-Validating System

The trustworthiness of the Heck reaction lies in its well-understood and robust catalytic cycle. The cycle is initiated by the oxidative addition of the aryl halide to a Pd(0) species, forming a Pd(II) complex. This is followed by coordination and migratory insertion of the alkene (acrolein) into the palladium-aryl bond. The final steps involve β-hydride elimination to release the product (this compound) and reductive elimination of HX by a base to regenerate the active Pd(0) catalyst, allowing the cycle to repeat.[15][16]

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Comparative Analysis of Synthetic Routes

Choosing the optimal synthetic route depends on factors such as substrate availability, required scale, desired purity, and tolerance for specific reagents.

| Parameter | Claisen-Schmidt Condensation | Wittig Reaction | Mizoroki-Heck Reaction |

| Starting Materials | 2-Fluorobenzaldehyde, Acetaldehyde | 2-Fluorobenzaldehyde, Haloacetaldehyde, PPh₃ | 2-Fluoroaryl Halide, Acrolein |

| Key Reagents | Simple base (NaOH, KOH) | Strong base (n-BuLi), PPh₃ | Pd catalyst, Base (e.g., Et₃N) |

| Atom Economy | High | Moderate (generates Ph₃P=O waste) | High (catalytic) |

| Stereoselectivity | Generally favors the more stable (E)-isomer. | Can be tuned, but may produce E/Z mixtures. | Generally high, favoring the (E)-isomer. |

| Advantages | Operationally simple, inexpensive reagents, good yields. | High functional group tolerance, unambiguous C=C bond location.[10] | Excellent functional group tolerance, high efficiency. |

| Disadvantages | Potential for side reactions if acetaldehyde self-condenses. | Requires stoichiometric phosphine, strong base, byproduct removal. | Expensive catalyst, potential for phosphine ligand toxicity. |

Detailed Experimental Protocol: Claisen-Schmidt Condensation

This protocol provides a reliable, step-by-step method for the synthesis of this compound.

Reagents and Materials:

-

2-Fluorobenzaldehyde (1.0 eq)

-

Acetaldehyde (1.5 eq)

-

Sodium Hydroxide (NaOH)

-

Ethanol (95%)

-

Deionized Water

-

Dichloromethane (DCM)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel.

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2-fluorobenzaldehyde (e.g., 10.0 g, 80.6 mmol) in ethanol (100 mL). Cool the flask in an ice-water bath to 0-5 °C.

-

Base Addition: Prepare a solution of sodium hydroxide (e.g., 4.8 g, 120 mmol) in water (50 mL) and cool it in the ice bath.

-

Condensation: While maintaining the temperature of the aldehyde solution below 10 °C, add the acetaldehyde (e.g., 6.7 mL, 120.9 mmol) in one portion. Immediately begin the slow, dropwise addition of the cold NaOH solution over 30-45 minutes, ensuring the temperature does not exceed 15 °C.

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, neutralize the mixture by carefully adding dilute HCl until the pH is ~7. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Final Purification: The resulting crude oil is purified by vacuum distillation or silica gel column chromatography to yield pure this compound.

Characterization Data

The identity and purity of the synthesized this compound must be confirmed using standard spectroscopic techniques.

| Technique | Expected Data |

| ¹H NMR (CDCl₃) | δ ~9.7 (d, CHO), ~7.6-7.0 (m, Ar-H), ~6.7 (dd, Cβ-H) ppm. Coupling constants (J values) will be critical for confirming structure. |

| ¹³C NMR (CDCl₃) | δ ~193 (CHO), ~160 (d, C-F), ~152 (Cβ), ~130-115 (Ar-C), ~128 (Cα) ppm. |

| IR (neat) | ν ~1685 cm⁻¹ (C=O stretch, conjugated aldehyde), ~1625 cm⁻¹ (C=C stretch), ~1230 cm⁻¹ (C-F stretch). |

| Mass Spec (EI) | m/z = 152 (M⁺), with characteristic fragmentation patterns. |

Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and instrument used.[17]

Safety and Handling

-

2-Fluorobenzaldehyde: Irritant. Handle in a well-ventilated fume hood.

-

Acetaldehyde: Highly flammable, volatile, and a potential carcinogen. Must be handled in a fume hood with extreme care.

-

Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Organic Solvents: Dichloromethane is a suspected carcinogen. All organic solvents should be handled in a fume hood.

-

Waste Disposal: All chemical waste should be disposed of according to institutional and local regulations.

Conclusion

The synthesis of this compound can be effectively achieved through several well-established organic transformations. The Claisen-Schmidt condensation stands out as the most direct, economical, and operationally simple method for moderate to large-scale preparations. For syntheses requiring high functional group tolerance where starting materials are more exotic, the Wittig and Heck reactions offer powerful, albeit more complex, alternatives. The choice of methodology should be guided by a thorough analysis of the specific experimental constraints and desired outcomes, as detailed in this guide.

References

- NROChemistry. Vilsmeier-Haack Reaction.

- Vilsmeier-Haack Reaction. Cambridge University Press.

- Wikipedia. Vilsmeier–Haack reaction.

- Organic Chemistry Portal. Heck Reaction.

- Claisen-Schmidt Condensation.

- Wittig Reaction - Common Conditions.

- ResearchGate. Scheme 2. Claisen-Schmidt condensation reaction. Synthesis of compounds 2a-c.

- Wikipedia. Claisen–Schmidt condensation.

- Wikipedia. Fluorobenzaldehyde.

- Organic Chemistry Portal. Wittig Reaction.

- Wikipedia. Wittig reaction.

- Wikipedia. Heck reaction.

- The Wittig Reaction: Synthesis of Alkenes.

- OUCI. Design, synthesis, in vitro, and in silico studies of 4-fluorocinnamaldehyde based thiosemicarbazones as urease inhibitors.

- ResearchGate. Synthesis and biological evaluation of 2-nitrocinnamaldehyde derived thiosemicarbazones as urease inhibitors | Request PDF.

- ResearchGate. (PDF) Design, synthesis, in vitro, and in silico studies of 4-fluorocinnamaldehyde based thiosemicarbazones as urease inhibitors.

- NIH. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC.

- YouTube. Heck Reaction | Named Reactions | Organic Chemistry Lessons.

- Chemistry LibreTexts. Heck Reaction.

- PraxiLabs. Claisen Schmidt Reaction (Mixed Aldol Condensation).

- nevoLAB. Reaction-Note-2201-Claisen-Schmidt-Condensation.pdf.

- Research Scientific. 2-FLUOROBENZALDEHYDE DIMETHYL ACETAL.

- PubMed. Design, synthesis, in vitro, and in silico studies of 4-fluorocinnamaldehyde based thiosemicarbazones as urease inhibitors.

- Google Patents. CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde.

- PubMed. Enzymatic synthesis of fluorinated compounds.

- Sciencemadness Discussion Board. p-fluoro benzaldehyde.

- MDPI. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties.

Sources

- 1. Design, synthesis, in vitro, and in silico studies of 4-fluorocinnamaldehyde based thiosemicarbazones as urease inhibit… [ouci.dntb.gov.ua]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis, in vitro, and in silico studies of 4-fluorocinnamaldehyde based thiosemicarbazones as urease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enzymatic synthesis of fluorinated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 7. praxilabs.com [praxilabs.com]

- 8. Wittig Reaction [organic-chemistry.org]

- 9. Wittig reaction - Wikipedia [en.wikipedia.org]

- 10. web.mnstate.edu [web.mnstate.edu]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. Heck reaction - Wikipedia [en.wikipedia.org]

- 13. Heck Reaction [organic-chemistry.org]

- 14. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]

- 15. m.youtube.com [m.youtube.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Synthesis of 2-Fluorocinnamaldehyde: Starting Materials and Core Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 2-fluorocinnamaldehyde, a valuable building block in medicinal chemistry and materials science. As a Senior Application Scientist, this document moves beyond a simple recitation of procedures to offer an in-depth analysis of the core synthetic strategies, focusing on the causality behind experimental choices and providing field-proven insights. We will explore three principal methodologies: the Claisen-Schmidt Condensation, the Wittig Reaction, and the Palladium-Catalyzed Heck Reaction. Each section will detail the reaction mechanism, provide a step-by-step experimental protocol, and discuss the relative advantages and disadvantages to guide researchers in selecting the most appropriate method for their specific application. This guide is grounded in authoritative references to ensure scientific integrity and provides detailed characterization data to facilitate the identification and quality control of the target compound.

Introduction: The Significance of this compound

This compound is an α,β-unsaturated aldehyde featuring a fluorine atom at the ortho position of the phenyl ring. This substitution imparts unique electronic properties and conformational constraints that are highly sought after in the design of novel bioactive molecules and advanced materials. The fluorine atom can enhance metabolic stability, improve binding affinity to biological targets through favorable electrostatic interactions, and modulate the lipophilicity of a molecule, thereby improving its pharmacokinetic profile.[1] Consequently, this compound serves as a critical starting material for the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and specialty polymers.

The synthetic accessibility of this compound is therefore of paramount importance. This guide will provide a detailed examination of the most effective methods for its preparation, enabling researchers to make informed decisions in their synthetic endeavors.

Synthetic Strategies: A Comparative Overview

The synthesis of this compound can be approached from several angles, each with its own set of advantages and challenges. The choice of starting material is intrinsically linked to the chosen synthetic route. The three most prominent and reliable methods are:

-

Claisen-Schmidt Condensation: A classic and straightforward approach involving the base-catalyzed reaction of 2-fluorobenzaldehyde with acetaldehyde.

-

Wittig Reaction: A versatile and highly specific method for olefination, starting from 2-fluorobenzaldehyde and a suitable phosphorus ylide.

-

Heck Reaction: A powerful palladium-catalyzed cross-coupling reaction, typically utilizing an aryl halide or boronic acid and an alkene.

The following sections will delve into the specifics of each of these methodologies.

Claisen-Schmidt Condensation: The Direct Aldol Approach

The Claisen-Schmidt condensation is a crossed aldol condensation between an aromatic aldehyde that cannot enolize (like 2-fluorobenzaldehyde) and an enolizable aldehyde or ketone (in this case, acetaldehyde).[2][3] It is often the most direct and cost-effective method for synthesizing cinnamaldehyde derivatives.

Mechanism and Rationale

The reaction proceeds via the formation of an enolate from acetaldehyde upon treatment with a base, typically sodium hydroxide. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-fluorobenzaldehyde. The resulting aldol addition product, a β-hydroxy aldehyde, readily undergoes base-catalyzed dehydration to yield the more stable, conjugated α,β-unsaturated aldehyde, this compound. The dehydration step is driven by the formation of an extended conjugated system involving the phenyl ring, the double bond, and the carbonyl group.

Caption: Mechanism of the Claisen-Schmidt condensation for this compound synthesis.

Experimental Protocol

This protocol is a representative procedure and may require optimization based on laboratory conditions and desired scale.[4][5]

Materials:

-

2-Fluorobenzaldehyde

-

Acetaldehyde

-

Sodium Hydroxide (NaOH)

-

Ethanol

-

Dichloromethane (for extraction)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-fluorobenzaldehyde (1.0 eq) in ethanol.

-

Cool the solution in an ice bath.

-

Slowly add an aqueous solution of sodium hydroxide (e.g., 10% w/v) to the stirred solution.

-

To this basic solution, add acetaldehyde (1.1-1.5 eq) dropwise, ensuring the temperature remains low.

-

Allow the reaction mixture to stir at room temperature for several hours (monitor by TLC).

-

Upon completion, neutralize the reaction mixture with dilute hydrochloric acid.

-

Remove the ethanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter and concentrate the organic phase to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).[6]

Field-Proven Insights

-

Temperature Control: The initial addition of acetaldehyde should be performed at low temperatures to minimize self-condensation of acetaldehyde.

-

Stoichiometry: Using a slight excess of acetaldehyde can help drive the reaction to completion. However, a large excess can lead to undesired side products.

-

Work-up: Careful neutralization is crucial to prevent degradation of the product.

-

Purity: The primary impurity is often unreacted 2-fluorobenzaldehyde, which can typically be separated by column chromatography.

Wittig Reaction: Precision in Olefination

The Wittig reaction provides a highly regioselective method for forming the carbon-carbon double bond, making it an excellent choice for the synthesis of this compound.[7][8] This reaction involves the use of a phosphorus ylide, also known as a Wittig reagent.

Mechanism and Rationale

The Wittig reaction begins with the nucleophilic attack of the ylide carbanion on the carbonyl carbon of 2-fluorobenzaldehyde. This forms a zwitterionic intermediate called a betaine, which then cyclizes to a four-membered ring intermediate, the oxaphosphetane. The oxaphosphetane is unstable and collapses through a retro-[2+2] cycloaddition to form the desired alkene (this compound) and triphenylphosphine oxide. The formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide is the thermodynamic driving force for the reaction.[9]

Sources

- 1. web.mnstate.edu [web.mnstate.edu]

- 2. praxilabs.com [praxilabs.com]

- 3. scribd.com [scribd.com]

- 4. magritek.com [magritek.com]

- 5. nevolab.de [nevolab.de]

- 6. researchgate.net [researchgate.net]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Wittig Reaction [organic-chemistry.org]

- 9. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Reactivity of 2-Fluorocinnamaldehyde for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluorocinnamaldehyde, a halogenated aromatic aldehyde, presents a unique and versatile platform for synthetic chemistry, driven by the nuanced electronic and steric effects of the ortho-fluoro substituent. This in-depth technical guide provides a comprehensive analysis of the reactivity of this compound, offering field-proven insights for its application in medicinal chemistry and materials science. The guide delves into the synthesis of this key intermediate and explores its reactivity in nucleophilic additions, cycloaddition reactions, oxidation-reduction processes, and as a Michael acceptor. Each section is underpinned by mechanistic explanations, detailed experimental protocols for analogous reactions, and a critical evaluation of how the 2-fluoro group modulates the molecule's chemical behavior. This document is intended to serve as a valuable resource for researchers and professionals engaged in the design and synthesis of novel chemical entities.

Introduction: The Strategic Role of the Ortho-Fluoro Substituent

The introduction of fluorine into organic molecules has become a cornerstone of modern drug design and materials science. The unique properties of fluorine, including its high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds, can profoundly influence a molecule's pharmacokinetic and physicochemical properties.[1][2] In this compound, the placement of the fluorine atom at the ortho position of the phenyl ring introduces a fascinating interplay of inductive and steric effects that modulate the reactivity of the entire cinnamaldehyde scaffold. This guide will dissect these effects and provide a detailed exploration of the synthetic utility of this versatile building block.

Synthesis of this compound

The synthesis of this compound can be approached through several established synthetic methodologies, primarily involving the formation of the α,β-unsaturated aldehyde system from 2-fluorobenzaldehyde.

Aldol Condensation

A common and straightforward approach is the Claisen-Schmidt condensation, a type of aldol condensation, between 2-fluorobenzaldehyde and acetaldehyde.[3][4] This reaction is typically base-catalyzed and proceeds through the formation of an enolate from acetaldehyde, which then attacks the carbonyl carbon of 2-fluorobenzaldehyde. Subsequent dehydration yields the target α,β-unsaturated aldehyde.

Experimental Protocol: Synthesis of a Cinnamaldehyde Derivative via Claisen-Schmidt Condensation (Analogous Protocol) [3][4]

-

Materials:

-

2-Fluorobenzaldehyde (1 equivalent)

-

Acetaldehyde (1.5 equivalents)

-

Sodium hydroxide (1.2 equivalents)

-

Ethanol

-

Water

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

Dissolve sodium hydroxide in water in a round-bottom flask equipped with a magnetic stir bar and cool the solution in an ice bath.

-

Add a solution of 2-fluorobenzaldehyde in ethanol to the cooled NaOH solution.

-

Slowly add acetaldehyde to the reaction mixture with vigorous stirring, maintaining the temperature below 10 °C.

-

Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, pour the mixture into a beaker of cold water and acidify with dilute hydrochloric acid.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford this compound.

-

Wittig Reaction

The Wittig reaction provides another powerful tool for the synthesis of this compound, offering excellent control over the formation of the double bond.[5][6][7][8][9] This method involves the reaction of 2-fluorobenzaldehyde with a suitable phosphorus ylide, such as (triphenylphosphoranylidene)acetaldehyde.

Diagram: Wittig Reaction for this compound Synthesis

Caption: General workflow of the Wittig reaction for the synthesis of this compound.

Spectroscopic Profile (Predicted)

Table 1: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Characteristic Feature | Predicted Chemical Shift / Wavenumber | Rationale |

| ¹H NMR | Aldehydic proton (-CHO) | δ 9.5 - 9.8 ppm (doublet) | Deshielded due to the electronegativity of the carbonyl oxygen and the aromatic ring current. Coupled to the adjacent vinyl proton. |

| Vinylic protons (-CH=CH-) | δ 6.8 - 7.8 ppm (multiplets) | Complex splitting pattern due to coupling with each other and the aldehydic proton. | |

| Aromatic protons | δ 7.0 - 7.6 ppm (multiplets) | Complex splitting due to the fluorine substituent and coupling with each other. | |

| ¹³C NMR | Carbonyl carbon (C=O) | δ 190 - 195 ppm | Characteristic chemical shift for α,β-unsaturated aldehydes. |

| Aromatic carbon bearing fluorine | δ 158 - 162 ppm (doublet, ¹JCF ≈ 250 Hz) | Large one-bond C-F coupling constant is characteristic. | |

| IR Spectroscopy | C=O stretch | 1680 - 1700 cm⁻¹ (strong) | Conjugation with the double bond and aromatic ring lowers the frequency compared to a saturated aldehyde. |

| C-H stretch (aldehyde) | 2720 - 2750 cm⁻¹ and 2820 - 2850 cm⁻¹ (medium) | Characteristic Fermi doublet for the aldehydic C-H stretch. | |

| C=C stretch (alkene) | ~1625 cm⁻¹ (medium) | Characteristic stretching frequency for a conjugated alkene. | |

| C-F stretch | 1200 - 1250 cm⁻¹ (strong) | Strong absorption characteristic of the C-F bond in aromatic fluorides. |

Reactivity Profile

The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon and the conjugated system, which is further modulated by the ortho-fluoro substituent.

Nucleophilic Addition to the Carbonyl Group

The carbonyl group of this compound is a prime target for nucleophilic attack.[5][6][10] The ortho-fluoro group, being electron-withdrawing, is expected to enhance the electrophilicity of the carbonyl carbon, thereby increasing its reactivity towards nucleophiles compared to the unsubstituted cinnamaldehyde.

Diagram: Mechanism of Nucleophilic Addition

Caption: General mechanism of nucleophilic addition to the carbonyl group of this compound.

Cycloaddition Reactions

The α,β-unsaturated system of this compound can participate in cycloaddition reactions, most notably the Diels-Alder reaction, where it acts as a dienophile.[19][20][21][22][23] The electron-withdrawing nature of both the carbonyl group and the fluoro-substituted phenyl ring enhances its dienophilic character, making it a good candidate for reactions with electron-rich dienes.

Oxidation and Reduction

The aldehyde functionality of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

-

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄), chromic acid (H₂CrO₄), or milder reagents like silver oxide (Ag₂O) can be employed to convert this compound to 2-fluorocinnamic acid.[24]

-

Reduction: Selective reduction of the aldehyde group to an alcohol can be achieved using hydride reagents like sodium borohydride (NaBH₄). For the complete reduction of both the aldehyde and the double bond, catalytic hydrogenation over a metal catalyst (e.g., Pd/C) is typically used.[25][26]

Experimental Protocol: Reduction of a Cinnamaldehyde Derivative (Analogous Protocol) [25]

-

Materials:

-

This compound (1 equivalent)

-

Sodium borohydride (1.1 equivalents)

-

Methanol

-

Water

-

Diethyl ether

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Dissolve this compound in methanol in a round-bottom flask and cool the solution in an ice bath.

-